N-Ohanabas

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ohanabas, also known as nitroso compounds, have been widely used in scientific research for their unique properties and potential applications. These compounds contain a nitroso group (-NO) that can undergo various chemical reactions, making them versatile tools for synthesis and analysis. In

Mecanismo De Acción

The mechanism of action of N-Ohanabas depends on their chemical structure and the reaction conditions. In general, N-Ohanabas can undergo various chemical reactions, such as oxidation, reduction, and nitrosation. The N-Ohanabas group can also undergo nucleophilic attack by various compounds, such as thiols and amines. These reactions can lead to the formation of new compounds or the modification of existing ones.

Biochemical and Physiological Effects:

N-Ohanabas have been shown to have various biochemical and physiological effects. They can act as antioxidants, scavenging ROS and protecting cells from oxidative damage. They can also modulate the activity of enzymes and receptors, such as the inhibition of cyclooxygenase (COX) and the activation of soluble guanylate cyclase (sGC). In addition, N-Ohanabas can affect gene expression and cell signaling pathways, such as the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Ohanabas have several advantages for lab experiments, including their versatility, stability, and ease of synthesis. They can be used in a wide range of reactions and can be synthesized in high purity. However, N-Ohanabas also have some limitations, such as their potential toxicity and instability under certain conditions. Careful handling and storage are required to ensure their safety and effectiveness.

Direcciones Futuras

There are several future directions for research on N-Ohanabas. One area of interest is the development of new synthesis methods and the exploration of new chemical reactions. Another area is the investigation of their potential applications in medicine and agriculture, such as the development of new drugs and the enhancement of crop yields. In addition, the study of their biological effects and mechanisms of action can provide insights into their potential therapeutic and diagnostic applications.

Conclusion:

In conclusion, N-Ohanabas are versatile compounds with unique properties and potential applications in scientific research. Their synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-Ohanabas can lead to new discoveries and applications in various fields.

Métodos De Síntesis

N-Ohanabas can be synthesized through various methods, including the reaction of nitric oxide (NO) with amines or the reduction of nitro compounds. One of the most common methods is the reaction of NO with amines, which can be carried out under mild conditions and yields high purity products. Another method involves the reduction of nitro compounds with metal catalysts, which can produce a range of N-Ohanabas with different properties.

Aplicaciones Científicas De Investigación

N-Ohanabas have been widely used in scientific research for their unique properties and potential applications. They have been used as building blocks for the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. They have also been used as probes for studying biological systems, such as the detection of reactive oxygen species (ROS) in cells. In addition, N-Ohanabas have been used as catalysts in various chemical reactions, such as the reduction of alkenes and alkynes.

Propiedades

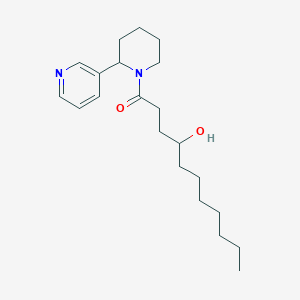

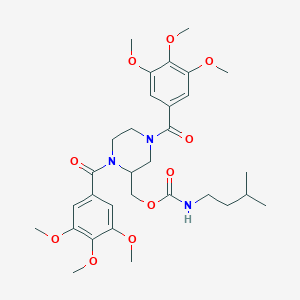

Número CAS |

133201-45-3 |

|---|---|

Nombre del producto |

N-Ohanabas |

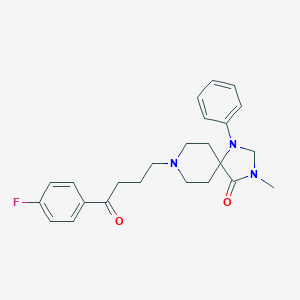

Fórmula molecular |

C21H34N2O2 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

4-hydroxy-1-(2-pyridin-3-ylpiperidin-1-yl)undecan-1-one |

InChI |

InChI=1S/C21H34N2O2/c1-2-3-4-5-6-11-19(24)13-14-21(25)23-16-8-7-12-20(23)18-10-9-15-22-17-18/h9-10,15,17,19-20,24H,2-8,11-14,16H2,1H3 |

Clave InChI |

RDBZQGFWNLAFAT-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CCC(=O)N1CCCCC1C2=CN=CC=C2)O |

SMILES canónico |

CCCCCCCC(CCC(=O)N1CCCCC1C2=CN=CC=C2)O |

Sinónimos |

N-(4-hydroxyundecanoyl)anabasine N-OHanabas |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)